An In-depth Technical Guide to 5-Hexynal: Chemical Properties and Structure
An In-depth Technical Guide to 5-Hexynal: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hexynal is a bifunctional organic molecule featuring a terminal alkyne and an aldehyde functional group. This unique combination makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules and as a linker in bioconjugation applications, such as Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides a comprehensive overview of its chemical properties, structure, and detailed experimental protocols for its synthesis and characterization.
Chemical Structure and Identifiers
The structure of 5-Hexynal consists of a six-carbon chain with a terminal triple bond between carbons 5 and 6, and an aldehyde group at position 1.
| Identifier | Value |
| IUPAC Name | hex-5-ynal[2] |
| Molecular Formula | C₆H₈O[2] |
| SMILES | C#CCCCC=O[2] |
| InChI | InChI=1S/C6H8O/c1-2-3-4-5-6-7/h1,6H,3-5H2[2] |
| InChIKey | JIBLCOIURXDOGU-UHFFFAOYSA-N[2] |
| CAS Number | 29329-03-1[2] |
Physicochemical Properties
A summary of the key physicochemical properties of 5-Hexynal is presented in the table below. It is important to note that some of these values are estimated due to a lack of extensive experimental data in the literature.
| Property | Value |
| Molecular Weight | 96.13 g/mol |
| Melting Point | -61 °C (estimate)[3] |
| Boiling Point | 169.66 °C (estimate)[3] |
| Density | 0.89 g/mL (estimate)[3] |
| Solubility | Miscible with many organic solvents such as ethanol, acetone, and dichloromethane (B109758). Its solubility in water is expected to be low due to the hydrophobic carbon chain.[4][5] |
| Appearance | Liquid (at room temperature)[3] |
Experimental Protocols
Synthesis of 5-Hexynal via Oxidation of 5-Hexyn-1-ol (B123273)
A common and effective method for the synthesis of 5-Hexynal is the oxidation of the corresponding primary alcohol, 5-hexyn-1-ol. Several mild oxidation protocols can be employed to achieve this transformation without over-oxidation to the carboxylic acid. Below are detailed methodologies for three widely used oxidation reagents.
1. Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a mild and highly selective method for oxidizing primary alcohols to aldehydes.[6][7]
-
Materials:
-
5-Hexyn-1-ol
-
Dess-Martin Periodinane (DMP)[6]
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (saturated)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄) (anhydrous)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon).
-
-
Procedure:
-
Dissolve 5-hexyn-1-ol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add Dess-Martin Periodinane (1.1-1.5 equivalents) to the solution in one portion at room temperature.[6]
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture until the solid byproducts dissolve.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-Hexynal.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to obtain pure 5-Hexynal.
-
2. Swern Oxidation
The Swern oxidation is another mild and efficient method that utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride.
-
Materials:
-
5-Hexyn-1-ol
-
Dimethyl sulfoxide (DMSO) (anhydrous)
-
Oxalyl chloride or Trifluoroacetic anhydride
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Triethylamine (B128534) (Et₃N) (anhydrous)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup.
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane and cool the solution to -78 °C (a dry ice/acetone bath).
-
Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous dichloromethane to the cooled oxalyl chloride solution.
-
After stirring for a few minutes, add a solution of 5-hexyn-1-ol (1 equivalent) in anhydrous dichloromethane dropwise, ensuring the temperature remains below -60 °C.
-
Stir the mixture for 15-30 minutes at -78 °C.
-
Add anhydrous triethylamine (5 equivalents) to the reaction mixture and stir for another 15-30 minutes.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
3. Pyridinium Chlorochromate (PCC) Oxidation
PCC is a stable and commercially available reagent that provides a straightforward method for the oxidation of primary alcohols.[8][9][10]
-
Materials:
-
5-Hexyn-1-ol
-
Pyridinium chlorochromate (PCC)[8]
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Celite® or silica gel
-
Round-bottom flask and magnetic stirrer.
-
-
Procedure:
-
To a solution of 5-hexyn-1-ol (1 equivalent) in anhydrous dichloromethane, add PCC (1.5 equivalents) in one portion.[8]
-
Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours and can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium byproducts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-Hexynal.
-
Further purification can be achieved by flash column chromatography if necessary.
-
Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-10 mg of purified 5-Hexynal in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).[11][12]
-
For ¹³C NMR, a more concentrated sample is preferred, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent, to obtain a good signal-to-noise ratio in a reasonable time.[11][12]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.
-
-
Data Acquisition:
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
As 5-Hexynal is a liquid, the simplest method is to acquire the spectrum as a thin film between two salt plates (e.g., NaCl or KBr).
-
Alternatively, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small drop of the liquid directly on the ATR crystal.[16]
-
-
Data Acquisition:
-
Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[17][18]
-
Acquire a background spectrum of the clean salt plates or ATR crystal before running the sample.
-
Characteristic peaks to observe include the C≡C-H stretch (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), the C=O stretch of the aldehyde (around 1725 cm⁻¹), and the C-H stretch of the aldehyde (around 2820 and 2720 cm⁻¹).
-
3. Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of 5-Hexynal in a volatile organic solvent such as methanol (B129727) or acetonitrile.[19]
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via a suitable ionization method.
-
Electron Ionization (EI): This is a "hard" ionization technique that will likely produce the molecular ion peak (M⁺˙) and a series of fragment ions, which can be useful for structural elucidation.[20][21]
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): These are "soft" ionization techniques that will primarily show the protonated molecule ([M+H]⁺), confirming the molecular weight.[20][22]
-
Reactivity and Applications
The chemical reactivity of 5-Hexynal is dictated by its two functional groups:
-
Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and the formation of imines, oximes, and acetals. It is also a key participant in various carbon-carbon bond-forming reactions such as the Wittig reaction and aldol (B89426) condensation.
-
Terminal Alkyne Group: The terminal alkyne is a versatile functional group. The acidic terminal proton can be deprotonated to form an acetylide, which is a potent nucleophile for C-C bond formation. The alkyne can also participate in cycloaddition reactions (e.g., "click" chemistry with azides), hydrogenation to the corresponding alkene or alkane, and hydration to form a ketone.
The bifunctional nature of 5-Hexynal makes it a particularly useful PROTAC linker .[1] The aldehyde can be used to connect to one part of the PROTAC structure, while the alkyne provides a handle for attaching another component, often via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Structure-Property Relationship Diagram
The following diagram illustrates the relationship between the chemical structure of 5-Hexynal and its key chemical properties and reactivity.
Caption: Logical relationship of 5-Hexynal's structure to its properties and applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hex-5-ynal | C6H8O | CID 9898802 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. analyticalchem.community.uaf.edu [analyticalchem.community.uaf.edu]
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- 19. as.uky.edu [as.uky.edu]
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- 22. m.youtube.com [m.youtube.com]
